molecular formula C10H13N3 B1382436 2-Amino-5-(dimethylamino)-4-methylbenzonitrile CAS No. 1803584-03-3

2-Amino-5-(dimethylamino)-4-methylbenzonitrile

Cat. No. B1382436
CAS RN: 1803584-03-3
M. Wt: 175.23 g/mol
InChI Key: UXAOWVJOMURYFD-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)-4-methylbenzonitrile (abbreviated as ADMBN) is a versatile organic compound that has been extensively studied in recent years due to its wide range of applications in the fields of chemistry, biochemistry, and pharmacology. ADMBN is a member of the benzonitrile family, which is composed of compounds containing a nitrogen atom bonded to a benzene ring. Its versatility comes from its ability to be easily synthesized and its ability to interact with a wide range of molecules, including proteins, enzymes, and nucleic acids.

Scientific Research Applications

Crystal Structure and Packing

The study by Heine et al. (1994) examines the crystal structure of similar compounds, including 4-(dimethylamino)benzonitrile. It reveals that the amino nitrogen atom in these compounds exhibits a pyramidal character, influencing the angle between the planes of the amino group and the phenyl ring. This structural insight is crucial for understanding the physical properties and potential applications of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile (Heine et al., 1994).

Photoinduced Internal Conversion

Druzhinin et al. (2003) investigated the thermally activated internal conversion of similar aminobenzonitriles, including 4-(dimethylamino)benzonitrile. This study helps understand how such compounds behave under different temperature conditions, which is relevant for their application in photochemical processes (Druzhinin et al., 2003).

Quantum Chemical Studies

Fatma et al. (2015) conducted a study on a similar molecule, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. This research included quantum chemical studies to analyze molecular geometry, which could be applied to understand the behavior of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile in different chemical environments (Fatma et al., 2015).

Antitumor Activity and QSAR

Sami et al. (1995) explored the antitumor activity of amino-substituted compounds related to aminobenzonitriles, providing insights into how the chemical structure of such compounds can impact their biological activity. This information can be useful for assessing the potential therapeutic applications of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile (Sami et al., 1995).

Singlet and Triplet Excited States

Xu et al. (2005) conducted a theoretical study on the singlet and triplet low-lying states of 4-dimethylaminobenzonitrile and its derivatives. This study is critical for understanding the excited-state behavior of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile, which is essential for its application in photochemistry and photophysics (Xu et al., 2005).

properties

IUPAC Name

2-amino-5-(dimethylamino)-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-4-9(12)8(6-11)5-10(7)13(2)3/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAOWVJOMURYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(dimethylamino)-4-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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